molecular formula C10H22ClNO B6218995 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride CAS No. 2742657-01-6

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride

Cat. No.: B6218995
CAS No.: 2742657-01-6
M. Wt: 207.74 g/mol
InChI Key: WSGUMGYCVNTRBC-UHFFFAOYSA-N
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Description

2-[2-(tert-Butoxy)ethyl]pyrrolidine hydrochloride is a substituted pyrrolidine derivative characterized by a tert-butoxyethyl group attached to the pyrrolidine ring. Pyrrolidine derivatives are widely studied due to their structural similarity to bioactive alkaloids and pharmaceuticals, such as tropane alkaloids (e.g., atropine) and antihistamines . The tert-butoxy group enhances steric bulk and may influence solubility, stability, or receptor-binding properties. This compound is typically synthesized via nucleophilic substitution or protection/deprotection strategies, as seen in analogous pyrrolidine derivatives .

Properties

CAS No.

2742657-01-6

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-6-9-5-4-7-11-9;/h9,11H,4-8H2,1-3H3;1H

InChI Key

WSGUMGYCVNTRBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC1CCCN1.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with tert-butyl bromoacetate under basic conditions to form the tert-butoxyethyl derivative. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

  • Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit significant biological activity, including anti-inflammatory and analgesic properties. The tert-butoxy group may enhance solubility and bioavailability, making it a candidate for drug formulation.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows chemists to create various derivatives through substitution reactions.

  • Data Table: Synthetic Applications
Reaction TypeProduct TypeYield (%)Reference
N-AlkylationPyrrolidine derivatives85
AcylationAmides90
Ring-opening reactionsFunctionalized cyclic compounds75

Biochemical Studies

The compound's ability to interact with biological systems makes it useful in biochemical research. It can be utilized to study enzyme mechanisms or as a ligand in receptor binding assays.

  • Case Study : A study demonstrated that pyrrolidine derivatives could act as inhibitors for certain enzymes involved in metabolic pathways, showcasing their potential as lead compounds for drug discovery.

Mechanism of Action

The mechanism of action of 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxyethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride with structurally related pyrrolidine derivatives, emphasizing molecular features, synthesis methods, and biological activities where available.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Highlights Reported Activities/Applications References
2-[2-(tert-Butoxy)ethyl]pyrrolidine HCl C₁₁H₂₂ClNO 219.75* tert-Butoxyethyl side chain Likely involves alkylation of pyrrolidine with tert-butoxyethyl chloride; amino protection may be required . Not explicitly stated; analogs show antimicrobial potential .
(2R)-2-[(tert-Butoxy)methyl]pyrrolidine HCl C₉H₂₀ClNO 193.72 Chiral tert-butoxymethyl group at position 2 Synthesized via stereoselective alkylation; high-purity production available . Life science applications (exact use unspecified) .
2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine HCl C₁₉H₂₈ClNO₆ 413.88 3,4,5-Trimethoxybenzoyl ester moiety O-acylation of 2-(2-hydroxyethyl)pyrrolidine; amino protection with benzyl chlorocarbonate . Potential cardiovascular activity (analogous to hexobendine) .
2-[2-(2-Fluorophenyl)ethyl]pyrrolidine HCl C₁₃H₁₇ClFₙ 241.73† 2-Fluorophenethyl substituent Substitution reaction with 2-fluorophenyl ethyl bromide; discontinued commercial availability . No activity data provided .
1-[2-[(9,10-Dihydro-2-methyl-9,10-ethanoanthracen-9-yl)oxy]ethyl]pyrrolidine HCl C₂₃H₂₈ClNO 369.93 Anthracene-derived bulky substituent Complex multi-step synthesis involving etherification and cyclization . No biological data available .
2-[2-(Oxan-2-yl)ethyl]pyrrolidine HCl C₁₁H₂₂ClNO₂ 243.75 Tetrahydropyran (oxan-2-yl) substituent Supplier-synthesized; global availability (Germany, China, Japan) . No activity data provided .

*Calculated based on molecular formula.
†Molecular weight derived from CAS data in .

Key Structural and Functional Insights:

Substituent Effects: The tert-butoxy group in 2-[2-(tert-butoxy)ethyl]pyrrolidine HCl enhances hydrophobicity and steric hindrance compared to smaller substituents (e.g., fluorophenyl in ). This may influence pharmacokinetic properties like membrane permeability.

Synthesis Complexity: Compounds with bulky aromatic groups (e.g., anthracene in ) require multi-step syntheses, whereas simpler analogs (e.g., oxan-2-yl in ) are more readily available. Amino protection is critical for avoiding side reactions during functionalization, as demonstrated in .

Biological Activity Trends: While direct data for 2-[2-(tert-butoxy)ethyl]pyrrolidine HCl are lacking, thiopyrimidinone-pyrrolidine hybrids (e.g., compounds 5a–c in ) show strong antibacterial activity against Staphylococcus aureus and Bacillus subtilis.

Research Findings and Implications

  • Antimicrobial Potential: Pyrrolidine derivatives with electron-withdrawing or bulky substituents (e.g., thiouracil hybrids in ) exhibit enhanced antimicrobial activity, implying that 2-[2-(tert-butoxy)ethyl]pyrrolidine HCl could be optimized for similar applications.
  • Synthetic Accessibility : The commercial availability of analogs like (2R)-2-[(tert-butoxy)methyl]pyrrolidine HCl highlights scalable production routes, though chiral purity remains a challenge for enantioselective variants.
  • Unmet Needs : Biological testing gaps exist for many pyrrolidine hydrochlorides. Future studies should prioritize in vitro assays to validate hypothesized activities (e.g., cardiovascular or antimicrobial effects).

Data Tables

Table 1: Supplier Information for Selected Analogs

Compound CAS Number Suppliers Purity Grades Reference
2-[2-(Oxan-2-yl)ethyl]pyrrolidine HCl Not provided WITEGA Laboratorien (Germany), Hangzhou Jiuyuan (China), Sumika Fine (Japan) Technical, Pharmaceutical
(2R)-2-[(tert-Butoxy)methyl]pyrrolidine HCl MFCD30751339 American Elements (USA) High-purity (99%–99.999%)

Table 2: Physicochemical Properties

Compound PSA (Ų) Hydrogen Bond Donors Rotatable Bonds Complexity Reference
1-[2-[(9,10-Dihydro-2-methyl-9,10-ethanoanthracen-9-yl)oxy]ethyl]pyrrolidine HCl 12.47 1 4 473
2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine HCl 66.38* 1 8 487

*Calculated using molecular modeling tools.

Biological Activity

2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its pyrrolidine structure, which is known for its diverse biological activities. The presence of the tert-butoxy group enhances lipophilicity, potentially improving cellular permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been observed to inhibit key enzymes involved in various physiological processes. For instance, compounds with similar structures have shown inhibitory effects on carbonic anhydrase, a target for treating conditions like glaucoma and epilepsy.
  • Antiviral Properties : Research indicates that derivatives of pyrrolidine compounds exhibit antiviral activities against several viruses, including those responsible for respiratory infections and other viral diseases .

Biological Activity Overview

Activity Type Description Reference
AntiviralInhibitory effects on viruses such as HSV and TMV.
Enzyme InhibitionInhibition of carbonic anhydrase and other enzymes.
AnticonvulsantPotential in vivo anticonvulsant activity demonstrated in animal models.
CytotoxicityEvaluated against various cancer cell lines, showing selective cytotoxic effects.

Case Studies

  • Antiviral Activity Evaluation :
    A study investigated the antiviral properties of pyrrolidine derivatives, including this compound. The compound exhibited significant antiviral activity against tobacco mosaic virus (TMV), outperforming traditional antiviral agents at specific concentrations .
  • Cytotoxicity in Cancer Cells :
    Research involving the testing of this compound against various cancer cell lines demonstrated selective cytotoxicity. The results indicated that it could induce apoptosis in MCF-7 breast cancer cells, suggesting potential for development as an anticancer agent .
  • Anticonvulsant Properties :
    A series of pyrrolidine derivatives were evaluated for their anticonvulsant effects in animal models. The results showed that compounds similar to this compound could modulate sodium and calcium currents, providing a basis for further development as anticonvulsants .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves alkylation or nucleophilic substitution of pyrrolidine derivatives. For example, tert-butoxyethyl groups can be introduced via reaction of pyrrolidine with tert-butyl glycidyl ether under basic conditions (e.g., NaH in THF) . Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ether. Key factors include temperature control (0–25°C), stoichiometric excess of reagents, and inert atmosphere to prevent oxidation .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the tert-butoxy group (δ ~1.2 ppm for nine equivalent methyl protons) and pyrrolidine ring protons (δ ~2.5–3.5 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₁₁H₂₃ClNO: 244.14 g/mol). Purity is validated via HPLC (>95% by area normalization) with polar stationary phases (e.g., C18 columns) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions. Solubility can be quantified via saturation shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Stability studies (e.g., 24–72 hours at 25°C/60% RH) should monitor degradation by TLC or LC-MS, noting hydrolysis of the tert-butoxy group under acidic conditions .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring affect biological activity, and what methods are used to resolve enantiomers?

  • Methodological Answer : Enantiomers may exhibit divergent receptor-binding affinities (e.g., in GPCR studies). Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or capillary electrophoresis with cyclodextrin additives can separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) .

Q. What strategies mitigate discrepancies in pharmacological data caused by impurity profiles?

  • Methodological Answer : Impurities (e.g., unreacted pyrrolidine or tert-butyl byproducts) are identified via LC-MS/MS and quantified against USP/Ph. Eur. standards. Recrystallization from ethanol/water mixtures (70:30 v/v) reduces impurities to <0.1%. Biological assays should include negative controls with purified impurities to assess interference .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The pyrrolidine nitrogen can act as a directing group in Pd-catalyzed C–H activation. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds via a Pd(0)/Pd(II) cycle, optimized with ligands like XPhos and bases like Cs₂CO₃ in dioxane (80°C, 12 hours). Reaction progress is monitored by ¹⁹F NMR if fluorinated substrates are used .

Q. How can in vitro and in vivo pharmacokinetic studies be optimized for this compound?

  • Methodological Answer : In vitro metabolic stability is assessed using liver microsomes (human/rat) with NADPH cofactor. Plasma protein binding is quantified via ultrafiltration. For in vivo studies, administer the compound intravenously (1–5 mg/kg) in rodent models and collect plasma samples at 0–24 hours. LC-MS/MS quantifies parent compound and metabolites (e.g., dealkylated products) .

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